CLK2 Kinase Inhibition: Benzobisthiazole Scaffold vs. Standard TG003
The benzobisthiazole scaffold—of which [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is the unsubstituted core—yielded compound 3A5 with CLK2 IC₅₀ = 68 nM [1], representing a 5.2-fold improvement over the reference inhibitor TG003 (CLK2 IC₅₀ = 353 nM). While data for the unsubstituted 2-amine itself are not reported in the same assay, the scaffold-level potency gain is established. Direct head-to-head kinase profiling also revealed CLK1/CLK3 selectivity for the benzobisthiazole series that is absent in simple 2-aminobenzothiazole derivatives.
| Evidence Dimension | CLK2 Kinase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not individually reported for 1351634-83-7; scaffold representative 3A5 gives 68 nM |
| Comparator Or Baseline | TG003 (reference CLK inhibitor): 353 nM |
| Quantified Difference | 5.2-fold improvement (scaffold-level) |
| Conditions | In vitro kinase inhibition assay; CLK2 enzyme; dose–response 1550–12 nM |
Why This Matters
Procuring the correct benzobisthiazole core is prerequisite to achieving the 5-fold CLK2 potency enhancement demonstrated by the scaffold series.
- [1] Prak, K.; Kriston-Vizi, J.; Chan, A.W.; Luft, C.; Costa, J.R.; Pengo, N.; Ketteler, R. Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. Biochemistry 2016, 55 (3), 608–617. View Source
